molecular formula C8H11NO2S2 B2495414 Ethyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 252010-04-1

Ethyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No. B2495414
M. Wt: 217.3
InChI Key: CWOLSMXDNJBTGT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to Ethyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate often involves multicomponent reactions, amination methods, and cyclization processes. For instance, Idhayadhulla et al. (2010) described the synthesis of a closely related compound through amination methods, providing insight into the synthesis route for similar thiazole derivatives (Idhayadhulla, Surendra Kumar, & Nasser, 2010).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by various spectroscopic and crystallographic methods. Cossar et al. (2018) detailed the crystal structure of a similar compound, showcasing the thioamide functional group, which is pivotal for understanding the structural dynamics of thiazole derivatives (Cossar, Russell, McCluskey, Pope, Bernhardt, & McCluskey, 2018).

Scientific Research Applications

Synthesis of Novel Organic Compounds

  • The compound serves as a precursor in the synthesis of various heterocyclic compounds. For example, it has been utilized in the synthesis of 3-substituted pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidines and related fused thiazolo derivatives. These syntheses contribute to the expansion of the chemical space available for the development of new pharmaceuticals and materials (Ahmed, 2003).

Medicinal Chemistry Applications

  • The compound has been a key intermediate in the exploration of new chemical entities with potential antimicrobial activities. Studies have involved the synthesis of novel thiazoles and pyrazolo[1,5-a]pyrimidines containing the antipyrine moiety, exploring their antimicrobial evaluation against various pathogens (Abdelhamid & Afifi, 2010).

Material Science Applications

  • In the field of materials science, the compound has been used in the synthesis of neutral complexes with tetracyanoquinodimethane (TCNQ), exploring their electronic properties and potential applications in the development of organic electronic materials (Toplak & Lorcy, 2002).

Chemical Synthesis Methodology

  • The compound also plays a role in the development of new synthetic methodologies, such as the efficient synthesis of functionalized 1,3-oxazoline-2-thiones under solvent-free conditions. These methodologies contribute to the advancement of green chemistry principles by minimizing the use of harmful solvents (Yavari et al., 2008).

Structural Studies

  • Research has been conducted on the crystal structure of related compounds to gain insights into their molecular configurations and to aid in the rational design of compounds with desired physical and chemical properties (Cossar et al., 2018).

properties

IUPAC Name

ethyl 3,4-dimethyl-2-sulfanylidene-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S2/c1-4-11-7(10)6-5(2)9(3)8(12)13-6/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOLSMXDNJBTGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=S)S1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3,4-dimethyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

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